![molecular formula C30H19N3O10 B11105902 2-{[3-[(2-Carboxy-4-hydroxyanilino)carbonyl]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoyl]amino}-5-hydroxybenzoic acid](/img/structure/B11105902.png)
2-{[3-[(2-Carboxy-4-hydroxyanilino)carbonyl]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoyl]amino}-5-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-[(2-Carboxy-4-hydroxyanilino)carbonyl]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoyl]amino}-5-hydroxybenzoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as carboxylic acid, hydroxyl, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-[(2-Carboxy-4-hydroxyanilino)carbonyl]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoyl]amino}-5-hydroxybenzoic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Isoindole Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindole structure.
Coupling with Benzoyl Chloride: The isoindole derivative is then reacted with benzoyl chloride in the presence of a base to form the benzoyl-substituted isoindole.
Introduction of the Anilino Group: The benzoyl-substituted isoindole is further reacted with an aniline derivative to introduce the anilino group.
Final Coupling and Hydroxylation: The final step involves coupling the intermediate with a hydroxybenzoic acid derivative and introducing the hydroxyl group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[3-[(2-Carboxy-4-hydroxyanilino)carbonyl]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoyl]amino}-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.
Scientific Research Applications
2-{[3-[(2-Carboxy-4-hydroxyanilino)carbonyl]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoyl]amino}-5-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-[(2-Carboxy-4-hydroxyanilino)carbonyl]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoyl]amino}-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate
Uniqueness
2-{[3-[(2-Carboxy-4-hydroxyanilino)carbonyl]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoyl]amino}-5-hydroxybenzoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C30H19N3O10 |
|---|---|
Molecular Weight |
581.5 g/mol |
IUPAC Name |
2-[[3-[(2-carboxy-4-hydroxyphenyl)carbamoyl]-5-(1,3-dioxoisoindol-2-yl)benzoyl]amino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C30H19N3O10/c34-17-5-7-23(21(12-17)29(40)41)31-25(36)14-9-15(26(37)32-24-8-6-18(35)13-22(24)30(42)43)11-16(10-14)33-27(38)19-3-1-2-4-20(19)28(33)39/h1-13,34-35H,(H,31,36)(H,32,37)(H,40,41)(H,42,43) |
InChI Key |
JXAJISLVHPOGHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)O)C(=O)O)C(=O)NC5=C(C=C(C=C5)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


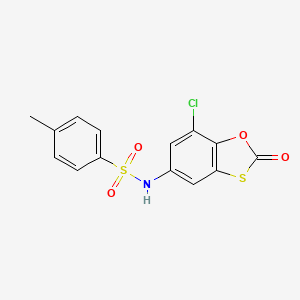
![N'-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-[(1,1-dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]acetohydrazide](/img/structure/B11105827.png)
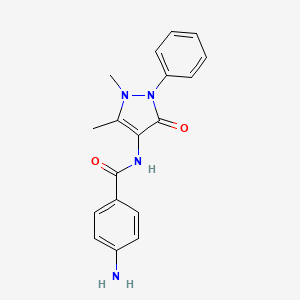
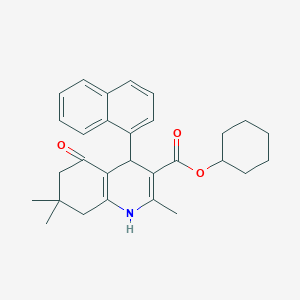
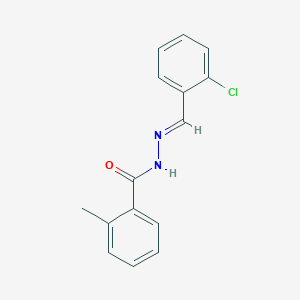
![4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B11105843.png)
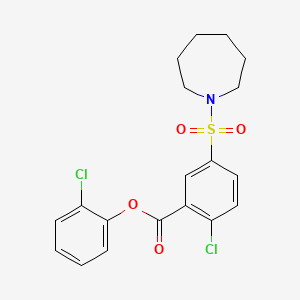
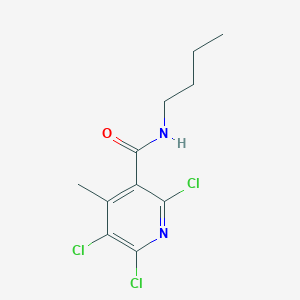
![N,N'-[biphenyl-4,4'-diylbis(oxybenzene-4,1-diyl)]bis(2,2-diphenylacetamide)](/img/structure/B11105858.png)
![6-(4-methoxybenzyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11105860.png)
![2-[(2E)-2-{1-[(E)-(4-nitrophenyl)diazenyl]butylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11105861.png)
![N-[(5Z)-7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene]cyclohexanamine](/img/structure/B11105865.png)
![N-(3-chlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B11105867.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[bis(4-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11105868.png)
